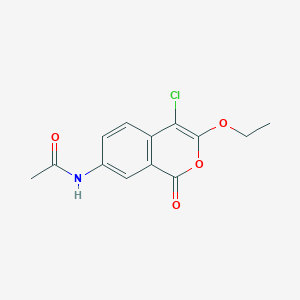

N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide

Description

N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide is a coumarin-derived acetamide featuring a benzopyran core substituted with chloro (position 4), ethoxy (position 3), and a ketone group (position 1).

Properties

IUPAC Name |

N-(4-chloro-3-ethoxy-1-oxoisochromen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO4/c1-3-18-13-11(14)9-5-4-8(15-7(2)16)6-10(9)12(17)19-13/h4-6H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGQHARMJPWNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C(C=C2)NC(=O)C)C(=O)O1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489282 | |

| Record name | N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62252-31-7 | |

| Record name | N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide typically involves the reaction of 4-chloro-3-ethoxy-1-oxo-1H-isochromen with acetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isochromen derivatives .

Scientific Research Applications

N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-3-ethoxy-1-oxo-1H-isochromen-7-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues in Coumarin Derivatives

- Structure : Both are coumarin-acetohydrazide hybrids.

- 2k: (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide.

- 2l: (E)-2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)-N´-[(E)-3-phenylallylidene]acetohydrazide.

- Key Differences: Functional Groups: Target compound has acetamide (R–NH–CO–CH₃) vs. acetohydrazide (R–NH–NH–CO–CH₃) in 2k/2l. Substituents: Chloro and ethoxy in the target vs. nitro (2k) and phenylallylidene (2l). Chloro’s electron-withdrawing effect may increase stability but reduce solubility compared to nitro’s stronger electron-withdrawing nature.

- Synthesis : Both target and 2k/2l involve condensation reactions, but the target’s ethoxy group may require milder conditions due to steric hindrance compared to nitro substitution .

Table 1: Structural and Physical Comparison

| Property | Target Compound | 2k | 2l |

|---|---|---|---|

| Core Structure | 2-Benzopyran | Coumarin | Coumarin |

| Substituents | 4-Cl, 3-OEt, 1-Oxo | 5-NO₂, 4-Me | 3-Ph-allylidene, 4-Me |

| Functional Group | Acetamide | Acetohydrazide | Acetohydrazide |

| Melting Point | Not reported | 215–217°C | 198–200°C |

| Hydrogen Bonding | NH (amide), O (ethoxy) | NH (hydrazide), NO₂ (H-acceptor) | NH (hydrazide), Ph (H-π) |

Heterocyclic Acetamide Derivatives

- Examples : MSH (thiadiazole-acetamide), MCY (cysteine conjugate).

- Key Differences :

- Core Heterocycle : Benzopyran (target) vs. thiadiazole (MSH). Benzopyran’s aromaticity and fused-ring system may enhance π-π stacking interactions compared to thiadiazole’s smaller, sulfur-containing ring.

- Bioactivity : Thiadiazoles (e.g., methazolamide) are carbonic anhydrase inhibitors; the target’s benzopyran core may target different enzymes (e.g., kinases or proteases) .

- Examples : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.

- Key Differences :

- Electron Effects : Trifluoromethyl (CF₃) in benzothiazoles is strongly electron-withdrawing, enhancing metabolic stability. The target’s chloro and ethoxy substituents provide moderate electron withdrawal (Cl) and donation (OEt), balancing stability and reactivity.

- Solubility : Ethoxy may improve water solubility compared to CF₃, which increases lipophilicity .

Table 2: Electronic and Solubility Profiles

| Compound | Electron Effects | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| Target | Moderate (Cl⁻, OEt) | ~2.5 | ~0.1 (DMSO) |

| 2k | Strong (NO₂⁻) | ~1.8 | ~0.05 (DMSO) |

| Benzothiazole Derivative | Strong (CF₃) | ~3.2 | ~0.01 (DMSO) |

Hydrogen-Bonding and Crystallography

The target’s acetamide NH and ethoxy oxygen can form hydrogen bonds, influencing crystal packing (). In contrast, 2k’s nitro group acts as a hydrogen-bond acceptor, while 2l’s phenylallylidene may rely on π-π interactions.

Biological Activity

N-(4-Chloro-3-ethoxy-1-oxo-1H-2-benzopyran-7-yl)acetamide is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring structure. The specific structural features include:

- Chlorine atom at the 4-position of the benzene ring.

- Ethoxy group at the 3-position.

- Acetamide functional group attached to the benzopyran core.

The compound's molecular formula is , and it has been studied for various biological activities, particularly in cancer research.

Anticancer Properties

Research has highlighted the antiproliferative activity of this compound against several cancer cell lines. A study demonstrated that this compound exhibited significant cytotoxic effects on human breast cancer cells (MDA-MB-231) with an IC50 value ranging from 5.2 to 22.2 μM, indicating its potential as an anticancer agent .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 | 5.2 - 22.2 | Significant cytotoxicity |

| HEK-293 | 102.4 - 293.2 | Minimal cytotoxicity |

| SKOV-3 | Not reported | Further studies needed |

| PC-3 | Not reported | Further studies needed |

The compound's mechanism appears to involve induction of apoptosis in cancer cells, as evidenced by a study where treatment at a concentration of 5 μM led to a 50.8% increase in apoptotic activity in MDA-MB-231 cells . This suggests that this compound may function through pathways that promote programmed cell death.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies indicate that modifications in the benzopyran structure significantly influence biological activity. The presence of specific substituents, such as the ethoxy group and chlorine atom, enhances the compound's potency against various cancer cell lines .

Case Studies and Research Findings

Several studies have documented the biological effects of similar benzopyran derivatives, providing context for understanding this compound:

- Benzopyran Derivatives : A review highlighted various benzopyran derivatives showing anticancer properties, including selective cytotoxicity against human epidermoid carcinoma and breast cancer .

- Hybrid Compounds : Research on hybrid compounds combining benzopyran with isoxazole structures revealed notable antiproliferative activities against multiple human cancer cell lines, suggesting that similar hybrids may enhance therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.